molecular formula C15H11ClO3 B11726553 3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid

3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid

Cat. No.: B11726553
M. Wt: 274.70 g/mol
InChI Key: TXPGWTODSAWEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H11ClO3 It is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-chlorophenol with 2-bromophenylprop-2-enoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the phenoxy group.

    3-phenyl-2-sulfanyl-prop-2-enoic acid: Contains a sulfanyl group instead of a chlorophenoxy group.

    (2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid: Contains a prop-2-yn-1-yloxy group instead of a chlorophenoxy group.

Uniqueness

3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid is unique due to the presence of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H11ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)

InChI Key

TXPGWTODSAWEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.